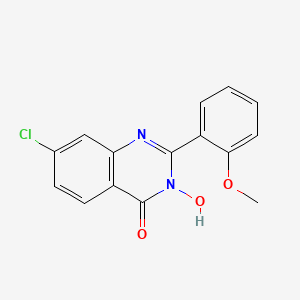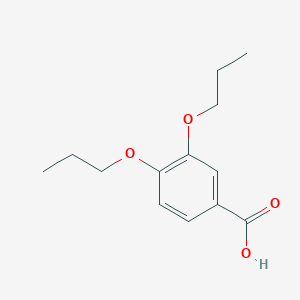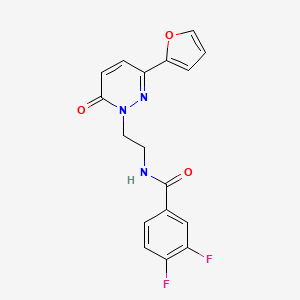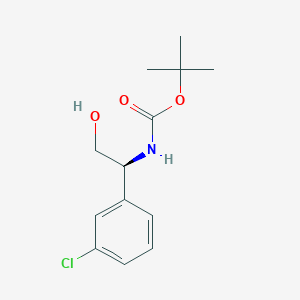![molecular formula C16H13ClN2O2 B2892990 N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide CAS No. 1285234-48-1](/img/structure/B2892990.png)
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMB is a white crystalline powder with a molecular formula of C15H12ClN3O2 and a molecular weight of 307.73 g/mol.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide is not yet fully understood. However, studies have shown that N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to promote the growth of cancer cells. By inhibiting the activity of COX-2, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide may prevent the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide in lab experiments is its high potency and specificity. N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to selectively inhibit the activity of COX-2, making it a potential candidate for the development of COX-2 inhibitors. However, one limitation of using N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide. Another potential direction is the development of novel formulations of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide and to explore its potential applications in the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide can be achieved through a multistep process. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with potassium cyanide to form 2-cyanomethyl-2-methoxybenzoate. The third step involves the reaction of 2-cyanomethyl-2-methoxybenzoate with 2-chlorobenzaldehyde to form N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In addition, N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-9-5-3-7-12(15)16(20)19-14(10-18)11-6-2-4-8-13(11)17/h2-9,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLMYHGNLUILKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Phenylmethoxymethyl)cyclobutyl]prop-2-enamide](/img/structure/B2892909.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile](/img/structure/B2892910.png)

![Methyl 4'-(prop-2-enamido)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2892912.png)
![8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2892914.png)
![(Z)-ethyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892915.png)
![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)
![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)
![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2892924.png)



![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)